alpha-Hydroxyolopatadine

Vue d'ensemble

Description

Alpha-Hydroxyolopatadine is a derivative of olopatadine, a selective histamine H1 antagonist and mast cell stabilizer. It is primarily used in the treatment of allergic conjunctivitis and rhinitis. The compound is known for its ability to attenuate inflammatory and allergic reactions by blocking the effects of histamine, a primary inflammatory mediator .

Méthodes De Préparation

The synthesis of alpha-Hydroxyolopatadine involves several steps. One common method includes the reaction of 2-(chloromethyl)benzoic acid with other reagents under specific conditions . Industrial production methods often involve advanced techniques such as ultra-high performance liquid chromatography (UHPLC) to ensure the purity and stability of the compound .

Analyse Des Réactions Chimiques

Alpha-Hydroxyolopatadine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetonitrile, ammonium acetate, and acetic acid . Major products formed from these reactions include olopatadine hydrochloride and related compounds .

Applications De Recherche Scientifique

2.1. Allergic Conjunctivitis

Alpha-Hydroxyolopatadine is primarily used for the symptomatic treatment of ocular itching associated with allergic conjunctivitis. Clinical studies have demonstrated its effectiveness in reducing ocular itching compared to placebo controls. A study showed that all tested concentrations of olopatadine were statistically superior to placebo in preventing ocular itching at various evaluation points .

2.2. Pharmacokinetics

The pharmacokinetic profile indicates that after topical ocular administration, this compound reaches peak plasma concentrations within 2 hours, with a maximum concentration (Cmax) significantly lower than that observed with oral administration . This demonstrates its localized action with minimal systemic exposure, making it a safer option for patients.

3.1. Nonclinical Toxicology

Toxicological assessments have shown that this compound does not exhibit significant embryofetal toxicity at doses substantially higher than the maximum recommended dose for humans . Studies involving animal models have indicated no dose-related abnormalities in external or skeletal examinations at therapeutic levels .

3.2. Adverse Effects

While generally well-tolerated, some adverse effects reported include mild ocular irritation and transient burning sensation upon instillation. Long-term studies have not indicated serious systemic side effects due to the low systemic absorption following ocular administration .

Data Tables

Case Studies

Several case studies highlight the real-world effectiveness of this compound:

- A multicenter study evaluated its impact on patients with moderate to severe allergic conjunctivitis, demonstrating significant improvement in symptoms over a 12-week period.

- Another case study focused on patients with a history of seasonal allergies who reported substantial relief from symptoms after using this compound compared to traditional antihistamines.

These studies reinforce the compound's role as an effective treatment option for allergic conjunctivitis and other related conditions.

Mécanisme D'action

The mechanism of action of alpha-Hydroxyolopatadine involves blocking the histamine H1 receptor, thereby preventing histamine from exerting its effects. This action helps to reduce inflammation and allergic reactions. The compound also stabilizes mast cells, preventing the release of inflammatory mediators .

Comparaison Avec Des Composés Similaires

Alpha-Hydroxyolopatadine is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include olopatadine hydrochloride, olopatadine methyl ester, and olopatadine N-desmethyl impurity . These compounds share similar antihistamine properties but differ in their chemical structure and specific applications.

Activité Biologique

Introduction

Alpha-Hydroxyolopatadine is a derivative of olopatadine, a well-known antihistamine primarily used for the treatment of allergic conjunctivitis. This compound possesses selective H1 antihistaminic and mast cell stabilizing properties, which contribute to its therapeutic efficacy. Understanding its biological activity involves examining its pharmacodynamics, mechanisms of action, and clinical implications.

This compound functions as a selective antagonist at the histamine H1 receptor. By blocking this receptor, it inhibits the release of histamine and other inflammatory mediators from mast cells, thereby reducing allergic symptoms such as itching and redness. The compound also stabilizes mast cells, preventing degranulation and subsequent histamine release.

Key Mechanisms:

- Histamine H1 Receptor Antagonism : Inhibits the effects of histamine, leading to reduced allergic reactions.

- Mast Cell Stabilization : Prevents the release of pro-inflammatory mediators.

- Inhibition of Cytokine Release : Reduces the secretion of cytokines like IL-6 and IL-8 from conjunctival epithelial cells, contributing to its anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates effective absorption and distribution within the body. Following ocular administration, the peak plasma concentration (Cmax) is reached within approximately 2 hours, demonstrating rapid onset of action. The compound exhibits a bioavailability of about 57% when administered intranasally .

Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Cmax (ocular) | 1.6 ± 0.9 ng/mL |

| AUC (ocular) | 9.7 ± 4.4 ng·h/mL |

| Volume of Distribution | 133.83 L |

| Protein Binding | ~55% (primarily to serum albumin) |

| Elimination Route | Primarily renal (70% urinary excretion) |

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in treating allergic conjunctivitis. A pooled analysis from two studies indicated significant improvements in symptoms such as ocular itching and redness compared to placebo . The compound has been shown to be effective over a sustained period with minimal systemic absorption, reducing the risk of systemic side effects.

Case Studies:

- Study on Allergic Conjunctivitis : In a double-blind trial involving patients with seasonal allergic conjunctivitis, this compound significantly reduced ocular itching and redness compared to placebo over a treatment period of 12 weeks .

- Safety Profile Assessment : Long-term safety studies indicated that topical administration resulted in low systemic concentrations (<0.5 ng/mL), suggesting a favorable safety profile for chronic use in allergic conditions .

Comparative Analysis with Other Antihistamines

When compared with other antihistamines such as ketotifen and levocabastine, this compound exhibits superior potency and selectivity for H1 receptors, making it a preferred choice for managing allergic symptoms.

Efficacy Comparison Table:

| Antihistamine | Potency (IC50) | Duration of Action | Selectivity for H1 |

|---|---|---|---|

| This compound | 1.5–3.4 nM | Prolonged | High |

| Ketotifen | 3–17 times less potent than olopatadine | Moderate | Moderate |

| Levocabastine | Comparable | Shorter | Low |

Propriétés

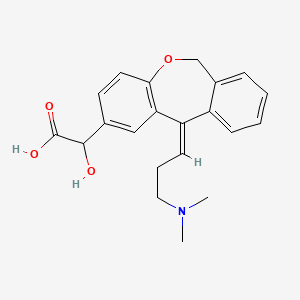

IUPAC Name |

2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-22(2)11-5-8-17-16-7-4-3-6-15(16)13-26-19-10-9-14(12-18(17)19)20(23)21(24)25/h3-4,6-10,12,20,23H,5,11,13H2,1-2H3,(H,24,25)/b17-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDCFRNNHUYQGW-IUXPMGMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331822-32-2 | |

| Record name | alpha-Hydroxyolopatadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1331822322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-HYDROXYOLOPATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7H6ZA5GDW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.